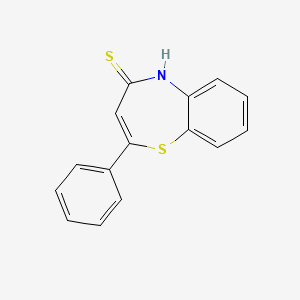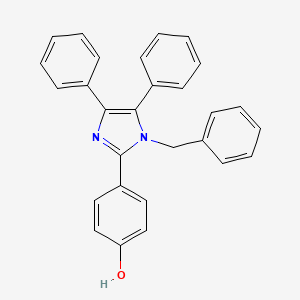![molecular formula C28H24N6O2S B15284335 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15284335.png)
4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfanyl, triazinyl, anilino, and pyrazolone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazine with an aniline derivative, followed by cyclization with a pyrazolone derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfanyl or triazinyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s properties .
科学的研究の応用
4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
類似化合物との比較
Similar Compounds
4-[(5-[(4-methylbenzyl)sulfanyl]-1,2,4-triazol-3-yl)pyridine: Shares the triazine and sulfanyl groups but differs in the core structure.
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide: Similar in having a sulfanyl group and complex aromatic structure.
Uniqueness
The uniqueness of 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C28H24N6O2S |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C28H24N6O2S/c1-18-12-14-20(15-13-18)17-37-28-30-26(35)25(31-32-28)22-10-6-7-11-24(22)29-16-23-19(2)33-34(27(23)36)21-8-4-3-5-9-21/h3-16,33H,17H2,1-2H3,(H,30,32,35) |
InChIキー |
GXWXSFBQODLLNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3N=CC4=C(NN(C4=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B15284257.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284265.png)
![N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284272.png)

![(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284285.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284293.png)

![(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284298.png)
![3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15284302.png)
![N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B15284305.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)

![1-(1-adamantyl)-3-[(Z)-(1-benzyl-5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]urea](/img/structure/B15284331.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284347.png)
